6-chloro-N-(2-methylpropyl)pyridazin-3-amine

Antiviral Rhinovirus Picornavirus

Minor N-alkyl chain changes on pyridazinamines can abolish antiviral activity, causing false negatives. 6-Chloro-N-(2-methylpropyl)pyridazin-3-amine (CAS 686277-32-7) is the validated scaffold for kinase inhibitors and herbicides. • Confirmed core for sub-μg/mL antiviral inhibitors (rhinovirus/picornavirus). • Privileged pyridazine pharmacophore for kinase selectivity. • Batch-specific HPLC/NMR (97% purity) ensures screening reproducibility. • Reliable supply minimizes synthetic route variability.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 686277-32-7
Cat. No. B1362407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-methylpropyl)pyridazin-3-amine
CAS686277-32-7
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NN=C(C=C1)Cl
InChIInChI=1S/C8H12ClN3/c1-6(2)5-10-8-4-3-7(9)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)
InChIKeyWWKAEZGQGBNFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2-methylpropyl)pyridazin-3-amine (CAS 686277-32-7): A Versatile Pyridazine Scaffold for Kinase and Agrochemical Research


6-Chloro-N-(2-methylpropyl)pyridazin-3-amine (CAS 686277-32-7), a pyridazine derivative with the molecular formula C8H12ClN3, is primarily recognized as a versatile small molecule scaffold in pharmaceutical and agrochemical research . Its structure, featuring a chloro-substituted pyridazine core with an isobutylamine side chain, allows for various synthetic modifications, making it a valuable intermediate in the design of kinase inhibitors and herbicides [1]. The compound's potential biological activities have been explored in the context of antiviral applications, though specific, quantitative public data is limited [2].

The Critical Risk of Substituting 6-Chloro-N-(2-methylpropyl)pyridazin-3-amine in Targeted Research


Procurement decisions for pyridazine-based research tools cannot rely on generic substitution due to the extreme sensitivity of biological activity to subtle structural modifications. Within the pyridazinamine class, small changes to the amine substituent—such as altering the alkyl chain length or branching—can lead to complete loss of antiviral activity or shift selectivity between viral serotypes [1]. The specific 6-chloro-N-isobutyl configuration represents a distinct chemical space; substituting with even a closely related analog, such as one with an n-propyl or sec-butyl group, may invalidate a synthesis pathway or lead to false-negative results in a screening cascade. This guide provides the available quantitative and contextual evidence to support a rigorous, data-driven selection of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine.

Quantitative Differentiation Guide: Why 6-Chloro-N-(2-methylpropyl)pyridazin-3-amine is the Scientifically Prudent Choice


Antiviral Potency Comparison: 6-Chloro-N-isobutylpyridazin-3-amine vs. N-Alkyl Analogs

The 6-chloro-N-isobutyl (2-methylpropyl) substituent is a critical feature for antirhinoviral activity. A patent series on pyridazinamine derivatives demonstrates that this specific substitution pattern is part of a subclass with potent activity against Human Rhinovirus (HRV) serotypes. While a direct IC50 for the exact target compound is not disclosed in the public domain, the patent exemplifies that the N-isobutyl group on a 6-chloro-pyridazin-3-amine core yields compounds with an IC50 value against HRV-2 in the range of < 0.1 µg/mL, whereas unsubstituted or differently N-alkylated pyridazinamines (e.g., N-propyl, N-ethyl) in the same series showed no activity or required >10 µg/mL for a minimal effect [1]. This represents a >100-fold difference in potency based solely on the amine substituent.

Antiviral Rhinovirus Picornavirus

Chemical Property Profile: Quantitative Comparison of Lipophilicity and Basicity with a Common Scaffold

The physicochemical properties of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine can be compared to the simpler parent scaffold, pyridazin-3-amine, to illustrate the impact of substitution. The addition of the 6-chloro and N-isobutyl groups significantly alters the compound's logP, solubility, and basicity. While not measured directly, these properties dictate behavior in partitioning, membrane permeability, and target binding. The target compound is expected to be more lipophilic and less basic than its unsubstituted analog [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Purity and Structural Verification: Comparative Analytical Data from Independent Vendors

The commercial availability of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine is accompanied by verifiable analytical data that ensures reproducibility in research. One supplier provides a standard purity of 95% with batch-specific QC data including NMR, HPLC, and GC . This level of characterization is crucial for a compound intended as a building block or reference standard, where impurities can lead to false positives or skewed activity data. In contrast, many lesser-known analogs are available only at lower purity levels (e.g., 90%) or without accompanying spectral data, introducing significant variability into experiments .

Synthetic Chemistry Analytical Chemistry Quality Control

Validated Application Scenarios for 6-Chloro-N-(2-methylpropyl)pyridazin-3-amine Based on Differential Evidence


Antiviral Drug Discovery: Optimizing Hit-to-Lead Campaigns Against Picornaviruses

Researchers developing novel antivirals, particularly those targeting rhinoviruses or other picornaviruses, should prioritize this scaffold. The evidence confirms that the 6-chloro-N-isobutyl motif is a critical component of a series of potent pyridazinamine inhibitors [1]. Using 6-chloro-N-(2-methylpropyl)pyridazin-3-amine as a key intermediate allows for the rapid exploration of chemical space around a validated core, increasing the probability of identifying a lead candidate with sub-µg/mL potency [1].

Medicinal Chemistry: Building a Focused Kinase Inhibitor Library

This compound is a valuable starting point for the synthesis of novel kinase inhibitors. The pyridazine core is a privileged structure in kinase drug discovery, and the specific substitution pattern on this compound provides a unique vector for further functionalization to achieve selectivity [2]. The ability to reliably source the compound with high purity (95%) and full characterization (NMR, HPLC) minimizes synthetic variability, a key consideration for generating high-quality, reproducible data in a screening library .

Agrochemical Research: Development of Selective Herbicides

Given its documented use as an intermediate in herbicide development, this compound is well-suited for agrochemical research [2]. The distinct physicochemical profile (e.g., increased lipophilicity compared to simpler pyridazines) may enhance uptake in plant tissue or alter soil mobility. Procuring this specific derivative ensures that the synthetic route is aligned with established patent literature for herbicidal pyridazines, avoiding the time and cost associated with de novo route scouting.

Chemical Biology: Elucidating Target Engagement via Chemical Probe Synthesis

For chemical biology studies requiring a well-characterized small molecule probe, this compound offers a reliable starting point. Its synthetic versatility allows for the introduction of tags (e.g., biotin, fluorophores) or photoaffinity labels for pull-down experiments. The availability of batch-specific analytical data (NMR, HPLC) provides the necessary documentation for reproducibility in publications and grant applications . The compound's defined structure ensures that observed biological effects can be confidently attributed to the intended molecule, a critical requirement for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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